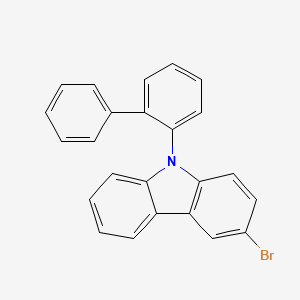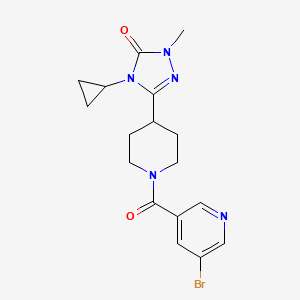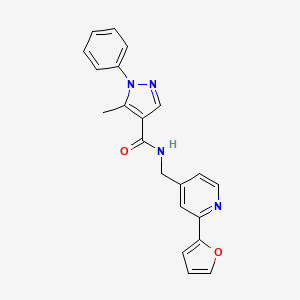![molecular formula C13H11N5OS B2488293 6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 691868-59-4](/img/structure/B2488293.png)
6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves multiple steps, including the construction of the pyrazolo[1,5-a]pyrimidine core, functionalization, and modifications to introduce specific substituents. Studies have explored different synthetic routes, demonstrating the versatility and chemical reactivity of this scaffold. For example, the synthesis of some pyrazolo[1,5-a]pyrimidine derivatives was performed to study their antiinflammatory properties, indicating the importance of structural modifications for biological activity (Auzzi et al., 1983).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused pyrazole and pyrimidine ring system. This structural feature is crucial for the compound's biological activity. Crystallographic studies have provided insights into the molecular conformation, hydrogen-bonding patterns, and overall geometry of these compounds. For instance, a study on 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine revealed a hydrogen-bonded chain of rings, emphasizing the significance of molecular interactions in determining the structure (Portilla et al., 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and electrophilic additions, due to the reactive sites on the pyrazole and pyrimidine rings. These reactions enable the introduction of diverse substituents, further modifying the compound's properties. The reactivity of these compounds is highlighted by the synthesis of derivatives with potential benzodiazepine receptor ligands (Bruni et al., 1994).
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis
- The compound has been explored for its reactivity in the synthesis of various heterocyclic derivatives. For instance, it has been used in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are of interest due to their potential as benzodiazepine receptor ligands (Bruni et al., 1994).
Pharmaceutical Interest
- Pyrazolo[1,5-a]pyrimidines, including derivatives of the specified compound, have attracted significant pharmaceutical interest. They have shown beneficial properties as antimetabolites in purine biochemical reactions and have antitrypanosomal activity (Abdelriheem et al., 2017).
Anti-inflammatory Properties
- Derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized to explore their anti-inflammatory properties. Structural modifications of these compounds have been studied to enhance their therapeutic index and reduce ulcerogenic activity (Auzzi et al., 1983).
Antimicrobial and Antifungal Activities
- Certain derivatives have shown promising antimicrobial and antifungal activities. For example, specific isomers exhibited significant antifungal abilities against pathogens like Colletotrichum gloeosporioides (Zhang et al., 2016).
- Another study reported the synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents, demonstrating their efficacy against various microbial strains (Habib et al., 2007).
Tumor Imaging and PET Applications
- 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been developed and evaluated for their potential in tumor imaging with Positron Emission Tomography (PET). These derivatives showed varying uptake in tumor models, indicating their potential application in cancer diagnostics (Xu et al., 2012).
Eigenschaften
IUPAC Name |
6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-8-6-11-14-3-2-10(18(11)16-8)9-7-15-13-17(12(9)19)4-5-20-13/h2-3,6-7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQXOUQSGLPOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CN=C4N(C3=O)CCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)

![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)
![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)
![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2488221.png)
![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)




![N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2488231.png)
![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2488232.png)
